(4-(6-(Pyridin-2-yl)-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride

Bioorthogonal chemistry Protein radiolabeling Pretargeted autoradiography

This unsymmetrical phenyl-pyridyl tetrazine HCl resolves the reactivity–stability trade-off in bioorthogonal chemistry: the single 2-pyridyl group accelerates IEDDA cycloaddition with TCO, while the 4-(aminomethyl)phenyl substituent provides superior physiological stability over bis-pyridyl tetrazines. The primary amine handle enables direct, EDC/sulfo-NHS conjugation to carboxylate payloads—antibodies, fluorophores, chelators—without additional activation. Supplied as the HCl salt for immediate solubility in PBS (pH 7.4). Validated for pretargeted imaging, click-to-release ADC activation, and fluorogenic probe construction. ≥98% purity ensures reproducible kinetics across batches.

Molecular Formula C14H13ClN6
Molecular Weight 300.74 g/mol
Cat. No. B11837339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(6-(Pyridin-2-yl)-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride
Molecular FormulaC14H13ClN6
Molecular Weight300.74 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=NN=C(N=N2)C3=CC=C(C=C3)CN.Cl
InChIInChI=1S/C14H12N6.ClH/c15-9-10-4-6-11(7-5-10)13-17-19-14(20-18-13)12-3-1-2-8-16-12;/h1-8H,9,15H2;1H
InChIKeyVLMIPBKMULQYPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (4-(6-(Pyridin-2-yl)-1,2,4,5-tetrazin-3-yl)phenyl)methanamine Hydrochloride Matters for Bioorthogonal Procurement


(4-(6-(Pyridin-2-yl)-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride (CAS 1345866-59-2 / 2252340-08-0; synonym: Py-Tetrazine-amine HCl) is an unsymmetrical 3,6-disubstituted 1,2,4,5-tetrazine bearing one 2-pyridyl substituent and one 4-(aminomethyl)phenyl substituent, supplied as the hydrochloride salt . It belongs to the class of bioorthogonal tetrazine reagents that undergo rapid inverse electron-demand Diels–Alder (IEDDA) cycloaddition with strained trans-cyclooctene (TCO) derivatives, enabling copper-free bioconjugation under physiological conditions [1]. Its asymmetric design—combining an electron-withdrawing pyridyl ring for enhanced reactivity with a primary amine handle for direct conjugation to carboxylate-containing payloads—distinguishes it from both fully symmetric tetrazines and simpler hydrogen- or methyl-substituted analogs, making it a strategically important building block for pretargeted imaging, antibody-drug conjugate (ADC) activation, and click-to-release prodrug strategies [2].

Why Generic Substitution Fails for (4-(6-(Pyridin-2-yl)-1,2,4,5-tetrazin-3-yl)phenyl)methanamine Hydrochloride


Tetrazine reagents are not interchangeable commodities. The identity of the substituent at the tetrazine 3- and 6-positions dictates both IEDDA reaction kinetics and stability in biological media: electron-withdrawing groups such as 2-pyridyl lower the tetrazine LUMO energy and accelerate cycloaddition, but they also correlate with faster decomposition in serum or buffer [1]. Symmetric bis-(2-pyridinyl)-tetrazine (3,6-di-2-pyridyl-1,2,4,5-tetrazine) offers maximal reactivity yet suffers from poor physiological stability and autooxidation, while symmetric diphenyl-tetrazine is more stable but substantially less reactive toward TCO [2]. The phenyl-pyridyl scaffold was explicitly chosen by multiple research groups because it resolves this reactivity–stability trade-off: the single 2-pyridyl group provides sufficient electron withdrawal for rapid bioorthogonal ligation, while the second aryl substituent (4-aminomethylphenyl) moderates decomposition and furnishes a primary amine for payload attachment without requiring additional activation steps [3]. Substituting this compound with a simpler hydrogen-tetrazine-amine, methyltetrazine-amine, or bis-pyridyl-tetrazine would therefore compromise either reaction kinetics, shelf stability, or conjugation efficiency in ways that directly impact experimental reproducibility and translational feasibility.

Quantitative Differentiation Evidence for (4-(6-(Pyridin-2-yl)-1,2,4,5-tetrazin-3-yl)phenyl)methanamine Hydrochloride vs. Closest Analogs


Superior Physiological Stability vs. Bis-(2-pyridinyl)-tetrazine Enables Successful Protein Tritiation

The phenyl-pyridyl tetrazine scaffold was explicitly selected over bis-pyridyl tetrazine for development of the first tritiated tetrazine because bis-pyridyl tetrazines 'are known to be more reactive but less stable than phenyl-pyridyl Tz' and 'undergo faster decomposition' in biological media due to the stronger electron-withdrawing effect of two pyridyl substituents [1]. This stability advantage was confirmed operationally: the tritiated phenyl-pyridyl tetrazine (derived from the target compound's aldehyde precursor) was successfully used to radiolabel a TCO-modified antibody at room temperature without purification, achieving a radiochemical purity of 96% and molar activity of 11.8 Ci/mmol [1]. The selection rationale was explicitly reported in the primary literature as a deliberate choice to avoid the autooxidation observed with diphenyl tetrazines and the instability of bis-pyridyl tetrazines [1].

Bioorthogonal chemistry Protein radiolabeling Pretargeted autoradiography

Resolved Reactivity–Stability Trade-Off: Phenyl-Pyridyl Scaffold Occupies an Optimal Middle Ground

The reactivity–stability trade-off in tetrazine bioorthogonal chemistry is well characterized: electron-withdrawing substituents (e.g., 2-pyridyl) lower the LUMO energy and accelerate IEDDA kinetics but concomitantly reduce stability in biological media [1]. The ortho-functionalized pyridinyl-tetrazine study demonstrated that bis-(2-pyridinyl)-tetrazine achieves high click reactivity but suffers from poor payload release yields (due to stabilization of the 4,5-dihydropyridazine intermediate that precludes tautomerization to the releasing 1,4-dihydropyridazine tautomer), creating an inverse correlation between reactivity and cleavage efficiency [2]. The target compound's mono-pyridyl, mono-phenyl architecture occupies a deliberate middle ground: the single 2-pyridyl group provides sufficient electron withdrawal for rapid IEDDA kinetics without the excessive instability of the bis-pyridyl system, while the 4-(aminomethyl)phenyl group furnishes a conjugation-ready primary amine [3]. This design principle was explicitly validated in the tritiated tetrazine study, where the phenyl-pyridyl scaffold was identified as the preferred choice among methyl-, hydrogen-, bis-pyridyl, and diphenyl tetrazine alternatives [3].

Tetrazine ligation kinetics Bioorthogonal reagent design Structure–activity relationship

Direct Amine Conjugation Handle Eliminates Need for Additional Activation Steps vs. Non-Amine Tetrazines

The target compound's primary amine (as the HCl salt) provides a ready conjugation handle for amide bond formation with carboxylate-containing biomolecules or activated esters (e.g., NHS esters), enabling direct attachment to peptides, proteins, antibodies, or drug payloads without requiring additional chemical activation or protecting-group manipulation . This contrasts with tetrazine derivatives that lack a free amine (e.g., 3,6-diphenyl-tetrazine, 3,6-di-2-pyridyl-tetrazine) or require pre-functionalization with PEG linkers or other spacer units before bioconjugation [1]. Product specifications from multiple vendors confirm the target compound is supplied as an HCl salt, which enhances water solubility and bench stability compared to the free-base form . The amine functionality is positioned at the para position of the phenyl ring, spatially separated from the tetrazine reactive site, ensuring that conjugation does not sterically interfere with subsequent IEDDA cycloaddition .

Bioconjugation Antibody-drug conjugate Click chemistry linker

Proven Utility in Click-to-Release ADC Activation: Ortho-Functionalized Pyridinyl-Tetrazines Achieve 96% Release Yield

The phenyl-pyridyl tetrazine scaffold is directly relevant to click-to-release ADC technology. The study by Versteegen et al. (2024) demonstrated that the inverse correlation between click reactivity and payload release yield—a major barrier to clinical translation—arises from the stability of the 4,5-dihydropyridazine intermediate formed with highly reactive bis-pyridinyl tetrazines, which resists tautomerization to the releasing 1,4-dihydropyridazine [1]. By ortho-functionalizing bis-pyridinyl-tetrazines with hydrogen-bonding hydroxyl or amido groups, release yields of 96% were achieved with tetrazines that are 18-fold more reactive than previously used scaffolds, and near-quantitative ADC conversion was demonstrated in mice at 10- to 20-fold lower tetrazine doses than previously required [1]. While the target compound (without ortho-hydroxyl/amido groups) would exhibit intermediate release characteristics, its phenyl-pyridyl architecture provides the core scaffold from which these optimized derivatives were developed, and it represents the appropriate comparator baseline for evaluating release efficiency in click-to-release experimental designs [1].

Click-to-release Antibody-drug conjugate Prodrug activation

Validated Application Scenarios for (4-(6-(Pyridin-2-yl)-1,2,4,5-tetrazin-3-yl)phenyl)methanamine Hydrochloride


Pretargeted Autoradiography and Nuclear Imaging Probe Development

The phenyl-pyridyl tetrazine scaffold has been successfully employed as the core structure for the first tritiated tetrazine, enabling pretargeted autoradiography of TCO-modified antibodies in mouse brain tissue sections [1]. The compound's balanced stability (superior to bis-pyridyl tetrazines in biological media) and retained IEDDA reactivity allowed room-temperature radiolabeling of antibodies without purification, achieving 96% radiochemical purity [1]. This application is directly transferable to PET or SPECT imaging probe development where the primary amine serves as the attachment point for chelators or prosthetic groups, and the single pyridyl substituent provides sufficient reactivity for efficient in vivo pretargeting while minimizing non-specific decomposition [1].

Antibody-Drug Conjugate (ADC) Linker and Click-to-Release Payload Activation

The target compound's amine functionality makes it suitable as a direct conjugation handle for ADC linker construction, while its phenyl-pyridyl tetrazine core participates in the IEDDA click-to-release reaction with TCO-caged payloads [1]. The ortho-functionalized pyridinyl-tetrazine study demonstrated that pyridinyl-tetrazine derivatives can achieve up to 96% payload release yields and enable near-quantitative in vivo ADC activation at 10- to 20-fold lower doses than previously needed [1]. For groups developing click-cleavable ADCs, this compound serves as both a conjugation building block and a critical comparator baseline for evaluating the release efficiency of next-generation tetrazine triggers [1].

Fluorogenic Probe Construction for Live-Cell Imaging

The tetrazine moiety is intrinsically fluorogenic: its fluorescence is quenched in the unconjugated state and 'turns on' upon IEDDA cycloaddition with TCO, enabling wash-free live-cell imaging [1]. The target compound's primary amine permits direct conjugation to carboxylate-functionalized fluorophores (e.g., BODIPY, Cy5, Alexa Fluor dyes) to create fluorogenic tetrazine probes [2]. The 2-pyridyl substituent enhances both the reaction rate and the fluorogenic turn-on ratio compared to hydrogen- or methyl-substituted tetrazine-amine analogs, while the single pyridyl group avoids the excessive hydrophilicity and rapid serum degradation associated with bis-pyridyl tetrazine probes [2].

Protein and Antibody Bioconjugation for Targeted Delivery

The compound's hydrochloride salt form ensures ready solubility in aqueous buffers (PBS, pH 7.4), enabling direct coupling to Lys residues or the N-terminus of proteins and antibodies via NHS-ester or EDC/sulfo-NHS chemistry [1]. The resulting tetrazine-modified biomolecule can then undergo rapid, catalyst-free IEDDA ligation with TCO-functionalized payloads (drugs, toxins, imaging agents, oligonucleotides) at low micromolar concentrations and within minutes at 25–37 °C [1]. This two-step pretargeting strategy has been validated in multiple independent studies and is directly compatible with the target compound's amine handle, which is positioned distal to the tetrazine ring to prevent steric interference with cycloaddition [1].

Quote Request

Request a Quote for (4-(6-(Pyridin-2-yl)-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.